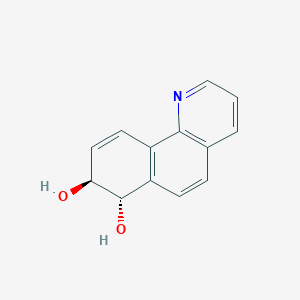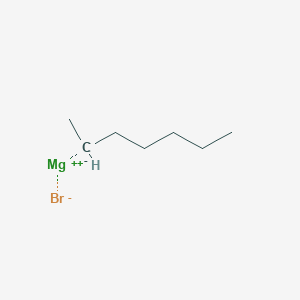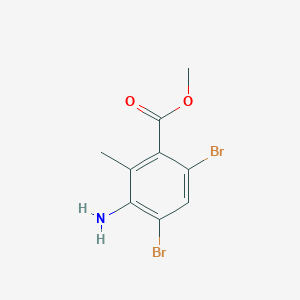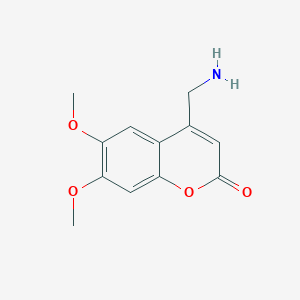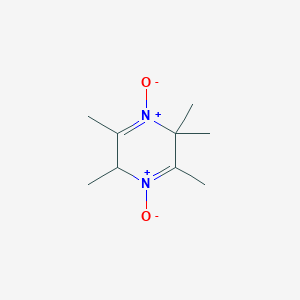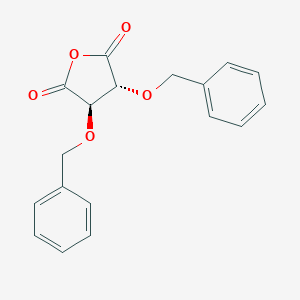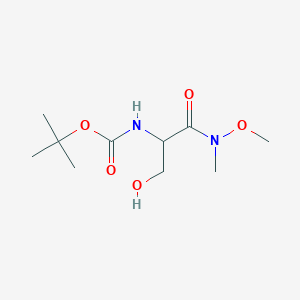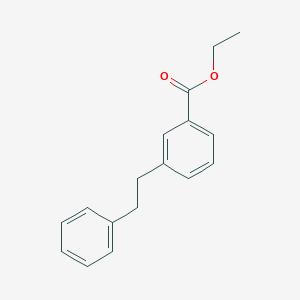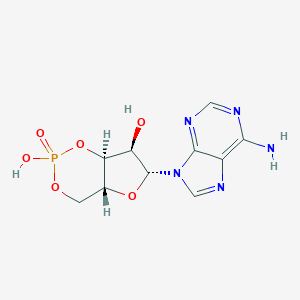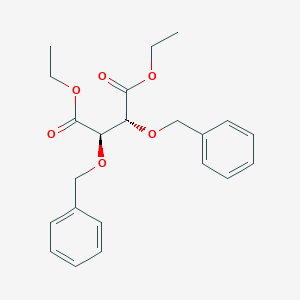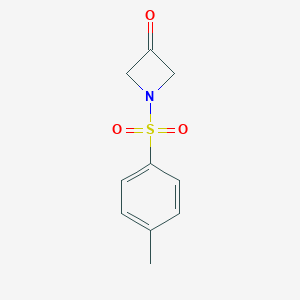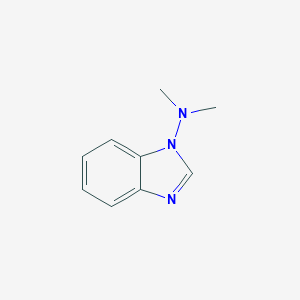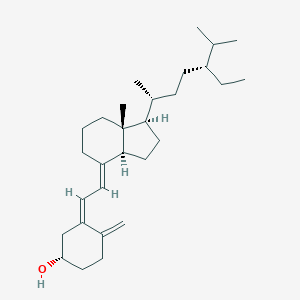![molecular formula C7H11NO B052421 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one CAS No. 122737-56-8](/img/structure/B52421.png)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, also known as 3,4-didehydro-2-deoxy-N-methylmorphinan, is a synthetic chemical compound that belongs to the class of opioids. This compound has been studied extensively due to its potential therapeutic applications in pain management and addiction treatment. In 2.1]heptan-3-one.
Mécanisme D'action
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are involved in pain perception and reward pathways. By binding to these receptors, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one can produce analgesia and reduce the craving for opioids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one are similar to those of other opioids. This compound can produce analgesia, sedation, and respiratory depression. Additionally, it can produce feelings of euphoria and can be addictive if used inappropriately.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in lab experiments is its potency and selectivity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in pain perception and addiction. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. One direction is the development of new pain medications based on this compound. By optimizing the synthesis and purification methods, it may be possible to create a more potent and selective analgesic. Another direction is the development of new addiction treatments based on this compound. By studying the mechanism of action and biochemical effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, it may be possible to create new medications that can reduce opioid cravings without producing addictive effects. Additionally, further studies are needed to determine the long-term effects of using this compound in pain management and addiction treatment.
Méthodes De Synthèse
The synthesis of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one involves the reaction of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-oneo-2-deoxy-N-methylmorphinan with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various methods such as chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been studied extensively for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to have strong analgesic properties, which makes it a promising candidate for the development of new pain medications. Additionally, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been shown to have potential in the treatment of opioid addiction, as it can bind to the same receptors as opioids but without producing the same addictive effects.
Propriétés
Numéro CAS |
122737-56-8 |
|---|---|
Nom du produit |
5-Methyl-1-azabicyclo[2.2.1]heptan-3-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
5-methyl-1-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3 |
Clé InChI |
MNOYWKBSLKWAMT-UHFFFAOYSA-N |
SMILES |
CC1CN2CC1C(=O)C2 |
SMILES canonique |
CC1CN2CC1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



